4-(4-propan-2-ylphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide
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Description
4-(4-propan-2-ylphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide is a useful research compound. Its molecular formula is C16H18O2S3 and its molecular weight is 338.5. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactions
The scientific research surrounding 4-(4-propan-2-ylphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide involves its synthesis, chemical properties, and potential applications. Early work on heterocyclic compounds demonstrated the conversion of 4H-thiopyran-4-thiones into 6a-thiathiophthens and 3-acylmethylene-3H-1,2-dithioles, indicating a method for synthesizing related sulfur heterocycles (Dingwall, Reid, & Symon, 1970). This foundational research paved the way for the exploration of thiopyran S,S-dioxide derivatives, showcasing methods for effective ring-enlargement from 5- to 6-membered sulfur heterocycles, hinting at the synthetic versatility of such compounds (Bianchi et al., 2009).
Catalytic Properties and Applications
Further research has focused on the catalytic properties and potential applications of thiopyran derivatives. For instance, studies on the ionisation constants of substituted thiopyran 1,1-dioxides have provided insights into their stability and reactivity, which are crucial for designing catalysts and other functional materials (Gaviraghi & Pagani, 1973).
Molecular Design for Nanoarchitectures
The molecular design for multidimensional nanoarchitectures utilizing functional oligothiophenes, including thienothiophene analogues, underscores the importance of these compounds in the development of advanced materials. These materials have applications in electronics, photonics, and as L-type Ca2+-channel blockers, demonstrating the broad utility of thiopyran derivatives in scientific research and technology development (Mishra, Ma, & Bäuerle, 2009).
Properties
IUPAC Name |
4-(4-propan-2-ylphenyl)sulfanyl-5,6-dihydro-4H-thieno[2,3-b]thiopyran 7,7-dioxide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18O2S3/c1-11(2)12-3-5-13(6-4-12)20-15-8-10-21(17,18)16-14(15)7-9-19-16/h3-7,9,11,15H,8,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GFEPPRAVCAUANW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)SC2CCS(=O)(=O)C3=C2C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18O2S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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